molecular formula C8H11FN2O2S B1519433 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide CAS No. 1094853-59-4

5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide

Cat. No. B1519433
CAS RN: 1094853-59-4
M. Wt: 218.25 g/mol
InChI Key: QIUAWBSACPMBRX-UHFFFAOYSA-N
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Description

5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide, also known as 5-AFDMBS, is a sulfonamide compound that has been studied extensively for its potential scientific applications and uses. It is a fluorinated derivative of the parent compound N,N-dimethylbenzene-1-sulfonamide (DMBS), and is characterized by its unique properties, such as its low solubility in water and high solubility in organic solvents. 5-AFDMBS has been studied for its potential applications in scientific research and experiments, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been investigated.

Scientific Research Applications

Genetically Encoded Fluorescent Amino Acid

A strategy for the selective biosynthetic incorporation of low-molecular-weight fluorophores into proteins at defined sites was developed, utilizing an amber nonsense codon and corresponding orthogonal tRNA/aminoacyl-tRNA synthetase pair. This approach facilitates biochemical and cellular studies of protein structure and function by introducing environmentally sensitive fluorophores into proteins (Summerer et al., 2006).

Drug Delivery System Development

Research into the loading and release characteristics of 5-fluorouracil from magnetic mesoporous silica nanoparticles revealed that solvent polarity and surface functionalization significantly influence drug delivery efficiency. This study provides valuable insights for the future design of theranostic applications (Egodawatte et al., 2017).

Inhibition of Carbonic Anhydrase Isozyme IX

Halogenated sulfonamides were investigated for their inhibitory effects on carbonic anhydrase IX, a tumor-associated enzyme. These compounds, including some with potent inhibition constants, offer potential as antitumor agents with selectivity for carbonic anhydrase IX, highlighting the therapeutic possibilities of sulfonamide derivatives (Ilies et al., 2003).

Specific Drug Binding Sites on Human Serum Albumin

Studies using fluorescent probes identified distinct binding sites for anionic drugs on human serum albumin, suggesting structural requirements for drug-albumin interactions and highlighting the complexity of drug-binding dynamics (Sudlow et al., 1976).

Antitumor Drug Synthesis

Sulfonamide derivatives containing 5-fluorouracil and nitrogen mustard were synthesized to obtain potent antitumor agents with low toxicity. These compounds demonstrated significant antitumor activity and low toxicity in mice, offering a novel approach to cancer treatment (Huang et al., 2001).

properties

IUPAC Name

5-amino-2-fluoro-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2O2S/c1-11(2)14(12,13)8-5-6(10)3-4-7(8)9/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUAWBSACPMBRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=CC(=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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